Cas no 2567489-56-7 ((3S,5R)-5-(tert-butoxy)piperidin-3-ol hydrochloride)
(3S,5R)-5-(tert-butoxy)piperidin-3-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (3S,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride
- EN300-27692470
- 2567489-56-7
- (3S,5R)-5-(tert-butoxy)piperidin-3-ol hydrochloride
-
- MDL: MFCD32878633
- Inchi: 1S/C9H19NO2.ClH/c1-9(2,3)12-8-4-7(11)5-10-6-8;/h7-8,10-11H,4-6H2,1-3H3;1H/t7-,8+;/m0./s1
- InChI Key: ICUGCDZXUNIPSL-KZYPOYLOSA-N
- SMILES: Cl.O(C(C)(C)C)[C@H]1CNC[C@H](C1)O
Computed Properties
- Exact Mass: 209.1182566g/mol
- Monoisotopic Mass: 209.1182566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 142
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.5Ų
(3S,5R)-5-(tert-butoxy)piperidin-3-ol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27692470-0.05g |
(3S,5R)-5-(tert-butoxy)piperidin-3-ol hydrochloride |
2567489-56-7 | 95.0% | 0.05g |
$249.0 | 2025-03-20 | |
| Enamine | EN300-27692470-0.1g |
(3S,5R)-5-(tert-butoxy)piperidin-3-ol hydrochloride |
2567489-56-7 | 95.0% | 0.1g |
$372.0 | 2025-03-20 | |
| Enamine | EN300-27692470-0.25g |
(3S,5R)-5-(tert-butoxy)piperidin-3-ol hydrochloride |
2567489-56-7 | 95.0% | 0.25g |
$530.0 | 2025-03-20 | |
| Enamine | EN300-27692470-0.5g |
(3S,5R)-5-(tert-butoxy)piperidin-3-ol hydrochloride |
2567489-56-7 | 95.0% | 0.5g |
$835.0 | 2025-03-20 | |
| Enamine | EN300-27692470-1.0g |
(3S,5R)-5-(tert-butoxy)piperidin-3-ol hydrochloride |
2567489-56-7 | 95.0% | 1.0g |
$1070.0 | 2025-03-20 | |
| Enamine | EN300-27692470-2.5g |
(3S,5R)-5-(tert-butoxy)piperidin-3-ol hydrochloride |
2567489-56-7 | 95.0% | 2.5g |
$2100.0 | 2025-03-20 | |
| Enamine | EN300-27692470-5.0g |
(3S,5R)-5-(tert-butoxy)piperidin-3-ol hydrochloride |
2567489-56-7 | 95.0% | 5.0g |
$3105.0 | 2025-03-20 | |
| Enamine | EN300-27692470-10.0g |
(3S,5R)-5-(tert-butoxy)piperidin-3-ol hydrochloride |
2567489-56-7 | 95.0% | 10.0g |
$4606.0 | 2025-03-20 | |
| Enamine | EN300-27692470-1g |
(3S,5R)-5-(tert-butoxy)piperidin-3-ol hydrochloride |
2567489-56-7 | 95% | 1g |
$1070.0 | 2023-09-10 | |
| Enamine | EN300-27692470-5g |
(3S,5R)-5-(tert-butoxy)piperidin-3-ol hydrochloride |
2567489-56-7 | 95% | 5g |
$3105.0 | 2023-09-10 |
(3S,5R)-5-(tert-butoxy)piperidin-3-ol hydrochloride Related Literature
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on (3S,5R)-5-(tert-butoxy)piperidin-3-ol hydrochloride
Introduction to (3S,5R)-5-(tert-butoxy)piperidin-3-ol hydrochloride (CAS No. 2567489-56-7)
(3S,5R)-5-(tert-butoxy)piperidin-3-ol hydrochloride, identified by the CAS number 2567489-56-7, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique stereochemistry and functional groups present in this molecule make it a promising candidate for further investigation in drug discovery.
The< strong>tert-butoxy substituent at the 5-position of the piperidine ring introduces steric hindrance and electronic effects that can influence the compound's interactions with biological targets. This modification is particularly significant in medicinal chemistry, as it can enhance binding affinity and selectivity. The hydrochloride salt form of this compound improves its solubility in aqueous solutions, making it more suitable for various pharmacological studies, including in vitro assays and preclinical trials.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the structural properties of< strong>(3S,5R)-5-(tert-butoxy)piperidin-3-ol hydrochloride. These studies have revealed that the stereochemistry at the 3-position and the presence of the< strong>tert-butoxy group contribute to its unique pharmacophore, which may interact with specific enzymes or receptors involved in various disease pathways. For instance, research suggests that piperidine derivatives can modulate neurotransmitter systems, making them relevant for treating neurological disorders such as depression and anxiety.
In addition to its potential applications in central nervous system disorders, (3S,5R)-5-(tert-butoxy)piperidin-3-ol hydrochloride has shown promise in addressing other therapeutic areas. Studies have indicated that this compound may exhibit anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. The< strong>tert-butoxy group's ability to stabilize the molecule's conformation could enhance its bioavailability and metabolic stability, crucial factors for drug efficacy.
The synthesis of (3S,5R)-5-(tert-butoxy)piperidin-3-ol hydrochloride involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies, such as asymmetric hydrogenation and chiral resolution techniques, have been employed to achieve high enantiomeric purity. These synthetic strategies not only ensure the quality of the final product but also provide valuable insights into optimizing drug-like properties.
Evaluation of (3S,5R)-5-(tert-butoxy)piperidin-3-ol hydrochloride in preclinical models has demonstrated its potential as a lead compound for further drug development. In vitro studies have highlighted its interaction with target proteins, suggesting mechanisms of action that could be exploited for therapeutic benefit. Furthermore, preliminary pharmacokinetic studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for assessing drug safety and efficacy.
The growing interest in piperidine derivatives as pharmacological agents underscores the importance of compounds like (3S,5R)-5-(tert-butoxy)piperidin-3-ol hydrochloride. Ongoing research aims to explore novel analogs with enhanced potency and reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the discovery pipeline by leveraging cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug design.
The chemical properties of (3S,5R)-5-(tert-butoxy)piperidin-3-ol hydrochloride make it a versatile scaffold for medicinal chemistry innovation. Its structural features allow for modifications that can fine-tune biological activity while maintaining pharmacological relevance. As research progresses, this compound is expected to contribute significantly to the development of new treatments targeting various human diseases.
In conclusion, (3S,5R)-5-(tert-butoxy)piperidin-3-ol hydrochloride represents a promising area of investigation in pharmaceutical chemistry. Its unique stereochemistry and functional groups offer opportunities for designing molecules with improved therapeutic profiles. With continued research and development efforts, this compound holds great potential to advance our understanding of disease mechanisms and provide novel therapeutic options for patients worldwide.
2567489-56-7 ((3S,5R)-5-(tert-butoxy)piperidin-3-ol hydrochloride) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)